molecular formula C22H16FN3O3 B7714705 N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

Katalognummer B7714705
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: MNWZUAHMQMKXBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as FMOC-L-3,4-dihydroxyphenylalanine (DOPA), is a compound that has been widely studied in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.

Wirkmechanismus

The mechanism of action of FMOC-L-DOPA involves its binding to the D1 dopamine receptor, which activates a signaling cascade that leads to the release of dopamine in the brain. This activation of the dopaminergic system is responsible for the various physiological and biochemical effects of FMOC-L-DOPA.
Biochemical and Physiological Effects:
FMOC-L-DOPA has been found to have various biochemical and physiological effects, including the regulation of motor function, reward, and cognition. This compound has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using FMOC-L-DOPA in lab experiments include its selectivity for the D1 dopamine receptor, which allows for the specific study of this receptor and its signaling pathway. However, the limitations of using FMOC-L-DOPA include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

For the study of FMOC-L-DOPA include the development of new analogs with improved solubility and pharmacokinetics. This compound may also be used in the development of new treatments for neurodegenerative diseases such as Parkinson's disease. Additionally, FMOC-L-DOPA may be used in the development of new imaging agents for the dopaminergic system.

Synthesemethoden

The synthesis of FMOC-L-DOPA involves the reaction of 4-fluorobenzoyl chloride with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3,4-dihydroxyphenylalanine (DOPA) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield FMOC-L-DOPA.

Wissenschaftliche Forschungsanwendungen

FMOC-L-DOPA has been widely used in scientific research as a tool for studying the dopaminergic system. This compound has been found to be a selective agonist for the D1 dopamine receptor, which is involved in the regulation of motor function, reward, and cognition. FMOC-L-DOPA has also been used as a precursor for the synthesis of radiolabeled compounds for imaging studies of the dopaminergic system.

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O3/c1-28-17-12-6-14(7-13-17)20-25-22(29-26-20)19-5-3-2-4-18(19)21(27)24-16-10-8-15(23)9-11-16/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWZUAHMQMKXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.